5'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one
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Overview
Description
5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C12H14BrN . It has a molecular weight of 252.15 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one involves several steps . The reaction was carried out in an oven-dried 10 mL round bottom flask . Teterahydrocarbazole was dissolved in DMSO and t-BuOK was added portion-wise and kept under an oxygen atmosphere for about 2.5 hours . After the conversion of the starting material, the reaction mass was quenched using saturated ammonium chloride and washed with water . The organic layer was separated by using ethyl acetate . The collected organic layer was evaporated and subjected to column chromatography to get the pure product .Molecular Structure Analysis
The InChI Code for 5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one is 1S/C12H14BrN/c13-9-3-4-11-10 (7-9)12 (8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving 5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one are complex and involve several steps . The compound reacts with t-BuOK in DMSO under an oxygen atmosphere . After the reaction, the product is purified through column chromatography .Physical And Chemical Properties Analysis
5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Antiproliferative Activity
5'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one derivatives have been synthesized and evaluated for their antiproliferative activity and potential as p53 modulators. Derivative 5-bromo-3'-(cyclohexane carbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine] (4n) emerged as a potent compound, showing significant antiproliferative activity against human tumor cell lines at nanomolar concentrations. It inhibits the p53-MDM2 interaction and induces apoptotic cell death without affecting the cell cycle progression, making it a valuable tool for understanding the nontranscriptional proapoptotic activities of p53 (Bertamino et al., 2013).
Anticancer Agents
Novel indeno-spiro compounds synthesized through a catalyst-free and bio-oriented multicomponent synthesis showed selective potency against MDA-MB-435 cancer cell lines. The bromo- and chloro- substituted indeno-fused spirooxindole derivatives exhibited GI50 values of 1.8 and 2.1 µM respectively, indicating their potential as selective estrogen negative receptor modulators with a safety profile (Patravale et al., 2016).
Cytotoxicity and ROS Generation
Selenium-containing dispiro indolinones based on 2-selenoxo-imidazolidin-4-ones exhibited considerable in vitro cytotoxicity against the A549 cancer cell line, with compounds demonstrating the ability to increase the level of intracellular reactive oxygen species (ROS). These findings suggest their potential indirect p53-dependent mechanism of action and ROS generation as significant mechanisms of their cytotoxic action (Novotortsev et al., 2021).
Interaction with Bovine Serum Albumin
The interaction between isatin moiety 2-amino-3-cyano-5-bromospiro (5H-indeno [1, 2-b] pyran-4,3′indoline)-2′5,‑dione (ACBSIPID) and bovine serum albumin (BSA) has been explored, demonstrating the formation of a complex leading to fluorescence quenching of BSA. This study provides insight into the binding mechanism and potential therapeutic applications (Patil et al., 2019).
Safety And Hazards
The compound is labeled with the signal word 'Warning’ . It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
5-bromospiro[1H-indole-3,1'-cyclopentane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-8-3-4-10-9(7-8)12(11(15)14-10)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJAYULUMZHCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=C(C=CC(=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-bromospiro[cyclopentane-1,3'-indol]-2'(1'H)-one | |
CAS RN |
304876-16-2 |
Source
|
Record name | 5'-bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]-2'-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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